4-Bromo-3-fluorobenzimidamide hydrochloride chemical properties
4-Bromo-3-fluorobenzimidamide hydrochloride chemical properties
[1][2]
Executive Summary: The "Orthogonal" Scaffold
4-Bromo-3-fluorobenzimidamide hydrochloride (CAS 133302-62-2) is a specialized fragment used in high-precision medicinal chemistry. It serves as a bifunctional pharmacophore , primarily utilized in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and as a versatile building block in Fragment-Based Drug Discovery (FBDD).
Its value lies in its orthogonal reactivity and interaction profile :
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The Amidine Head (C1): A strong cation mimic (pKa ~11-12) that forms critical salt bridges with aspartate residues in protease active sites (e.g., Asp189 in Trypsin-like proteases).
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The 3-Fluoro Substituent: Modulates the pKa of the amidine, enhances metabolic stability against hydroxylation, and induces subtle electronic repulsion to lock conformation.
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The 4-Bromo Handle: A "exit vector" for growing the molecule via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the amidine binding mode.
Physicochemical Datasheet
| Property | Specification |
| Chemical Name | 4-Bromo-3-fluorobenzimidamide hydrochloride |
| Synonyms | 4-Bromo-3-fluorobenzamidine HCl; 4-Bromo-3-fluorobenzene-1-carboximidamide HCl |
| CAS Number | 133302-62-2 |
| Molecular Formula | C₇H₆BrFN₂[1][2][3][4][5] · HCl |
| Molecular Weight | 253.50 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| Storage | 2–8°C, Desiccated, Argon/Nitrogen flushed |
| SMILES | NC(=[NH2+])C1=CC(F)=C(Br)C=C1.[Cl-] |
Synthetic Accessibility & Protocols
The synthesis of benzimidamides is classically achieved via the Pinner Reaction , converting the corresponding nitrile to an imidate ester, followed by ammonolysis. This protocol ensures the preservation of the halogen substituents.
Precursor Identity
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Starting Material: 4-Bromo-3-fluorobenzonitrile[6]
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CAS: 133059-44-6[6]
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Rationale: The electron-withdrawing nature of the 3-Fluoro and 4-Bromo groups activates the nitrile carbon, making it highly susceptible to nucleophilic attack by alcohols (Pinner step 1).
Protocol: Modified Pinner Synthesis
Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)
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Setup: Flame-dried 3-neck round bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).
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Solvation: Dissolve 4-Bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous Methanol (0.5 M concentration). Note: Methanol is preferred over ethanol to reduce steric hindrance.
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Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours).
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Incubation: Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride often precipitates as a white solid.
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Isolation: Precipitate with anhydrous diethyl ether if necessary. Filter quickly under nitrogen (highly hygroscopic) or proceed directly to Step 2.
Step 2: Ammonolysis to Amidine
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Re-solvation: Suspend the imidate salt in anhydrous Methanol.
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Ammonolysis: Bubble dry Ammonia gas (NH₃) or add a solution of 7N NH₃ in Methanol (excess, ~5-10 eq) at 0°C.
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Reaction: Stir at room temperature for 12–18 hours.
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Purification: Concentrate in vacuo. Recrystallize the crude hydrochloride salt from Isopropanol/Ether or Ethanol/Ether to remove ammonium chloride byproducts.
Workflow Diagram (Graphviz)
Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.
Structural Biology & Pharmacophore Utility
This compound is not merely a reactant; it is a probe for exploring the S1 pocket of trypsin-like serine proteases.
The "Fluorine Effect" in Binding
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pKa Modulation: The 3-Fluoro group is electron-withdrawing (Inductive effect: -I). It lowers the pKa of the amidine group slightly compared to the non-fluorinated analog. This can optimize the salt-bridge energy with the Aspartate residue in the enzyme pocket (e.g., Asp189 in Factor Xa) by reducing the desolvation penalty.
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Conformational Locking: The fluorine atom can engage in intramolecular electrostatic interactions, restricting the rotation of the phenyl ring relative to the protein backbone, thereby reducing the entropic cost of binding.
The 4-Bromo "Exit Vector"
In Fragment-Based Drug Discovery (FBDD), the bromine atom is critical. It points out of the S1 pocket, towards the S4 or S2 sites.
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Action: Researchers use this Br-handle to perform Suzuki-Miyaura coupling with boronic acids after confirming the amidine binds to the target.
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Result: This allows the "growing" of the fragment into a lead compound with nanomolar potency.
Reactivity Logic Map
Caption: Functional decomposition of the molecule showing orthogonal utility in drug design.
Handling, Stability, & QC
Stability Profile
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Hydrolysis Risk: Amidines are susceptible to hydrolysis under basic aqueous conditions, converting back to the amide or acid. The hydrochloride salt form protects against this, but exposure to moisture should be minimized.
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Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods. Store in amber vials.
Quality Control (QC) Parameters
To validate the integrity of the compound before use in bioassays:
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¹H NMR (DMSO-d₆): Look for the characteristic broad singlets of the amidine protons (4H) around 9.0–9.5 ppm. The aromatic region should show the specific splitting pattern of the 1,3,4-substituted ring (coupling constants
will be visible). -
Elemental Analysis: Critical to confirm the stoichiometry of the HCl salt (ensure it is mono-HCl and not a hydrate).
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Silver Nitrate Test: A qualitative test for the chloride counter-ion (white precipitate of AgCl confirms the salt form).
References
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PubChem Compound Summary. "4-Bromobenzamide" (Structural Analog/Class Reference). National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. "Preparation of Benzamidine Hydrochloride (Pinner Reaction Protocol)." Org.[7] Synth. Coll. Vol. 1, p.5. Available at: [Link]
Sources
- 1. 133302-62-2,4-Bromo-3-fluorobenzimidamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 133302-62-2 | 3641-F-04 | MDL MFCD06738565 | 4-Bromo-3-fluorobenzene-1-carboximidamide hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 4. 133302-62-2|4-Bromo-3-fluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-3-fluoro-benzamidine hydrochloride,133302-62-2-Amadis Chemical [amadischem.com]
- 6. ossila.com [ossila.com]
- 7. lab-chemicals.com [lab-chemicals.com]
